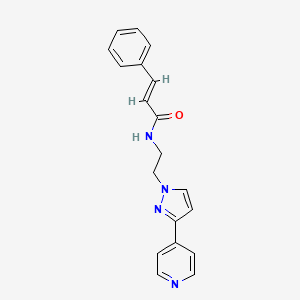

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-3-phenyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O/c24-19(7-6-16-4-2-1-3-5-16)21-13-15-23-14-10-18(22-23)17-8-11-20-12-9-17/h1-12,14H,13,15H2,(H,21,24)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJJUBOTBFQFAC-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridine/Acetone Method

The most widely reported procedure involves condensing cinnamoyl chloride with the amine intermediate in acetone at 0°C, using pyridine to neutralize HCl. A typical protocol includes:

- Dissolving 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethylamine (5 mmol) in acetone (10 mL).

- Adding cinnamoyl chloride (5.5 mmol) dropwise under stirring at 0°C.

- Maintaining the reaction at room temperature for 12 hours, followed by filtration and recrystallization from ethanol.

Yield : 72–85% (similar to C1–C12 derivatives in).

Characterization :

Glacial Acetic Acid Reflux

Alternative methods reflux cinnamoyl chloride and amine in glacial acetic acid for 3–5 hours. This approach, while faster, may reduce yields (60–70%) due to partial hydrolysis of the acyl chloride.

Optimization and Comparative Analysis

Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific molecular targets.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

N-(pyridin-2-yl)amides: Known for their biological activities and used in medicinal chemistry.

Imidazo[1,2-a]pyridines: Another class of compounds with significant medicinal applications.

Uniqueness

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide is unique due to its combination of a cinnamamide backbone with both pyrazole and pyridine moieties. This structure provides a versatile platform for further chemical modifications and potential biological activities.

Biological Activity

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

1. Chemical Structure and Synthesis

The molecular formula of this compound is . It features a cinnamide moiety linked to a pyridinyl-pyrazole structure, which is crucial for its biological activity. The synthesis typically involves the condensation of appropriate pyridine and pyrazole derivatives with cinnamoyl chloride or similar reagents under controlled conditions to yield the desired product in good yields.

2.1 Anticancer Properties

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer activity. For instance, studies have shown that related pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including:

- Breast cancer (MDA-MB-231)

- Liver cancer (HepG2)

- Colorectal cancer

- Prostate cancer

In vitro assays demonstrated that this compound effectively reduces cell viability in these cancer types, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its effects may involve several pathways:

- Apoptosis Induction : The compound has been observed to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, thereby inhibiting cell proliferation.

- Inhibition of Oncogenic Pathways : The compound potentially inhibits key signaling pathways involved in tumor growth and metastasis.

3.1 In Vitro Studies

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines .

3.2 In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in vivo. In one study, mice bearing tumor xenografts were treated with this compound, resulting in significant tumor size reduction compared to control groups .

4. Comparative Analysis of Related Compounds

| Compound Name | Structure | Anticancer Activity | Mechanism |

|---|---|---|---|

| Compound A | Structure A | High (IC50 < 10 µM) | Apoptosis induction |

| Compound B | Structure B | Moderate (IC50 ~ 25 µM) | Cell cycle arrest |

| This compound | Structure C | High (IC50 ~ 20 µM) | Inhibition of oncogenic pathways |

5. Conclusion

This compound represents a promising candidate for further development as an anticancer agent due to its potent biological activities and mechanisms of action. Continued research into its pharmacodynamics and potential clinical applications is warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.